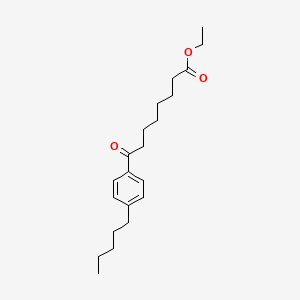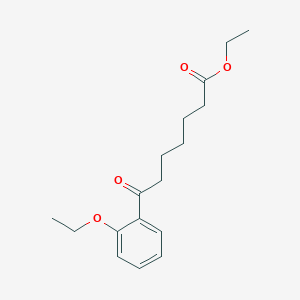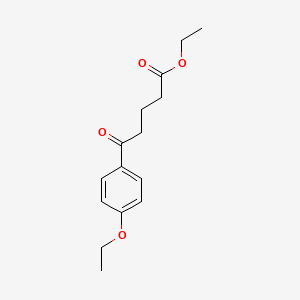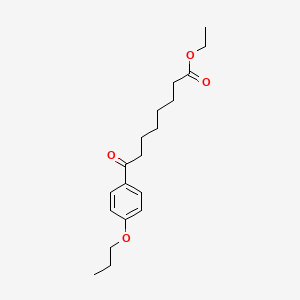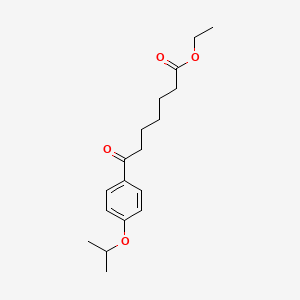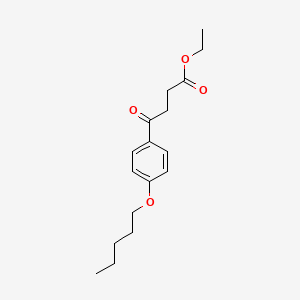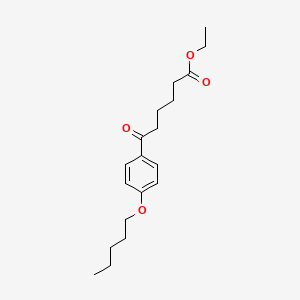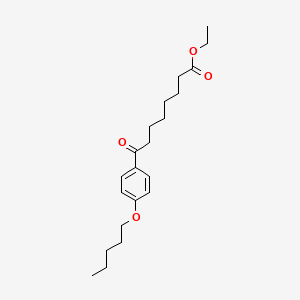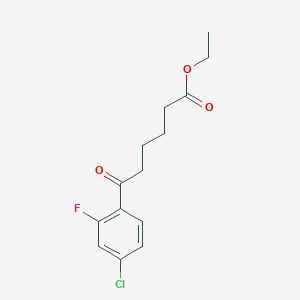
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate, also known as E6-CF-6-OH, is an organic compound with a unique chemical structure. It is an ester of 6-chloro-2-fluorophenol and 6-oxohexanoic acid. E6-CF-6-OH is a colorless, odorless, and crystalline solid with a melting point of 110°C. It is highly soluble in water, methanol, and ethanol.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate has been synthesized and investigated for its chemical reactivity. A study found that this compound can react with glutathione to produce a glutathione conjugate, indicative of potential biological interactions (Jinno et al., 2011).
Antisepsis Agent Synthesis
- This chemical compound has been used in the synthesis of optically active cyclohexene derivatives, particularly as an antisepsis agent. Efficient synthetic methods have been developed for this purpose (Yamada et al., 2006).
Antinociceptive Activities
- Research has explored the antinociceptive activities of related compounds, specifically in the context of pain relief, using animal models. These studies contribute to understanding the pharmacological potential of related chemical structures (Masocha et al., 2016).
Structural Characterization
- Several studies have focused on the synthesis, characterization, and crystal structure analysis of compounds related to ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate. These studies provide insights into the molecular structure and potential applications in various fields, including materials science (Sapnakumari et al., 2014).
Enzymatic Reduction Studies
- Enzymatic reduction of similar compounds has been investigated, providing insights into potential biotechnological applications and understanding enzymatic selectivity and reactivity (Gopalan & Jacobs, 1990).
Medicinal Chemistry Applications
- Compounds with structural similarities to ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate have been synthesized for use as antibacterial agents, demonstrating the compound's relevance in the development of new pharmaceuticals (Matsumoto et al., 1984).
Propriétés
IUPAC Name |
ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPWTTDVCADHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

